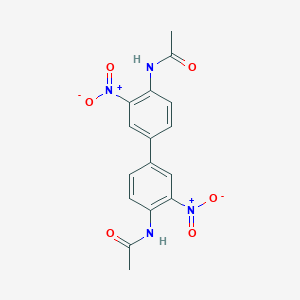
4-Azidosalicylic acid N-hydroxysuccinimide ester
Vue d'ensemble
Description
4-Azidosalicylic acid N-hydroxysuccinimide ester is a chemical compound that is available in powder form . It is often used in various scientific and industrial applications .
Physical And Chemical Properties Analysis
4-Azidosalicylic acid N-hydroxysuccinimide ester is a powder with an assay of ≥95% . It is soluble and should be stored at a temperature of −20°C .Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
N-Succinimidyl 4-Azidosalicylate is used as a secondary labeling and imaging agent in Positron Emission Tomography (PET) imaging applications . It is particularly useful due to its ability to be fully optimized and configured in a preparation procedure, including reaction factors . This allows for a robust program for synthesis, which has undergone several modifications to ensure a smooth and automated synthesis program consisting of multiple steps .
Labeling and Developing Methods for Organic and Biological Molecules
The compound is also used in labeling and developing methods for organic and biological molecules . This is becoming highly demandable due to the increasing use of PET imaging applications . For example, peptides labeled with positron-emitting radionuclides are of outstanding interest for radiotracer development that allows imaging of cellular functions in vivo .
Radiopharmaceuticals Development
Fluorine-18 radionuclide is a preferred radionuclide for PET radiopharmaceuticals development . 18 F-labeled compounds are more desirable due to the relatively longer half-life of fluorine-18 which allows multi-step radiochemical manipulations and in vivo biological studies that can last for several hours . N-Succinimidyl 4-Azidosalicylate plays a crucial role in this process .
Labeling of Larger Biologically Sensitive Species
When it comes to 18 F-labeling of larger biologically sensitive species such as peptides, proteins, and biomolecules, the radiolabeling is typically performed via a 2-step methodology . The first step involves n.c.a. [ 18 F]fluoride ion labeling of a prosthetic group at high temperature . The second step involves the conjugation of the 18 F-labelled prosthetic group to the protein of interest under physiological conditions . N-Succinimidyl 4-Azidosalicylate is used in this process .
Mécanisme D'action
Target of Action
N-Succinimidyl 4-Azidosalicylate (also known as 4-Azidosalicylic acid N-hydroxysuccinimide ester or (2,5-dioxopyrrolidin-1-yl) 4-azido-2-hydroxybenzoate) is a hydroxyl-containing, photoreactive aryl azide-based crosslinker . It is primarily used in the formation of antibody-drug conjugates (ADCs), where it serves as a linker molecule that connects the antibody to the cytotoxic drug .
Mode of Action
The compound acts as a linker in ADCs, enabling the specific delivery of cytotoxic drugs to cancer cells . The ADC is designed to bind to a specific antigen on the surface of cancer cells. Once bound, the ADC is internalized by the cell, and the cytotoxic drug is released, causing cell death .
Biochemical Pathways
The biochemical pathways affected by N-Succinimidyl 4-Azidosalicylate are those involved in the action of the ADC. The ADC targets specific antigens on the surface of cancer cells, leading to the internalization of the ADC and the release of the cytotoxic drug . This results in cell death, affecting the growth and proliferation of the cancer cells .
Pharmacokinetics
The pharmacokinetics of N-Succinimidyl 4-Azidosalicylate are closely tied to the ADC it forms part of. The ADC is administered intravenously and is designed to be stable in the bloodstream. Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized, and the cytotoxic drug is released . The specifics of the ADME properties (Absorption, Distribution, Metabolism, and Excretion) would depend on the specific ADC and the cytotoxic drug it is linked to.
Result of Action
The primary result of the action of N-Succinimidyl 4-Azidosalicylate is the targeted delivery of cytotoxic drugs to cancer cells, leading to cell death . This can result in the reduction of tumor size and potentially the eradication of the cancer.
Action Environment
The action of N-Succinimidyl 4-Azidosalicylate, as part of an ADC, can be influenced by various environmental factors. These can include the presence and density of the target antigen on the cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to be internalized by the cancer cells
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c12-14-13-6-1-2-7(8(16)5-6)11(19)20-15-9(17)3-4-10(15)18/h1-2,5,16H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAFCMJBDZWZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40242361 | |
| Record name | 4-Azidosalicylic acid N-hydroxysuccinimide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40242361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidosalicylic acid N-hydroxysuccinimide ester | |
CAS RN |
96602-46-9 | |
| Record name | 4-Azidosalicylic acid N-hydroxysuccinimide ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096602469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azidosalicylic acid N-hydroxysuccinimide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40242361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Hydroxysuccinimidyl-4-azidosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Azidosalicylic acid N-hydroxysuccinimide ester in the synthesis of the photoaffinity probe described in the research?
A1: 4-Azidosalicylic acid N-hydroxysuccinimide ester serves as a crucial building block in synthesizing the photoaffinity probe, 125I‐N6‐(N‐[6‐N‐{5‐iodo‐4‐azidosalicyl}‐aminohexyl]‐aminocarbamoylmethyl)‐nicotinamide adenine dinucleotide (125I‐N6‐I‐ASA‐AH‐NAD+) []. It reacts with N6‐([6‐aminohexyl]‐carbamoylmethyl)‐NAD+, attaching the photoreactive azido group and the 125I radiolabel via a subsequent iodination step. This modification is key for the probe's ability to bind to NAD+-linked enzymes and subsequently form covalent bonds upon exposure to UV light, allowing for the identification and study of these enzymes.
Q2: How does the structure of the photoaffinity probe contribute to its specificity for NAD+-linked enzymes?
A2: The photoaffinity probe is designed to mimic the structure of NAD+ []. By incorporating the 4-Azidosalicylic acid moiety into the NAD+ analog, the researchers ensured the probe retains a similar shape and charge distribution to NAD+. This structural similarity enables the probe to bind to the NAD+ binding sites of target enzymes. The subsequent UV irradiation activates the azide group, leading to covalent modification and labeling of the enzyme, facilitating further analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)


